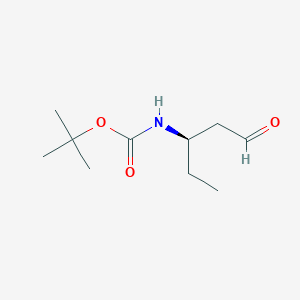
(R)-tert-butyl (1-oxopentan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-butyl (1-oxopentan-3-yl)carbamate, also known as (R)-t-butyl 3-oxopentanoyl carbamate or BOPC, is a chemical compound that has been widely used in scientific research. It is a chiral carbamate that has a tert-butyl group attached to the nitrogen atom. BOPC has been used in various studies, including as a chiral derivatizing agent for the analysis of amino acids and peptides, as well as a reagent for the synthesis of chiral compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Preparation and Diels‐Alder Reaction : The study by Padwa, Brodney, and Lynch (2003) explores the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through a series of reactions including Diels-Alder, showcasing the versatility of carbamates in synthetic organic chemistry Padwa, Brodney, & Lynch, 2003.
Thionyl Chloride-Mediated Synthesis : Li et al. (2015) describe an efficient synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting the chemical's significance in streamlined synthetic processes Li, Mei, Gao, Li, Yan, & Che, 2015.
Structural Analysis and Materials Science
Carbocyclic Analogue of Protected β-d-2-Deoxyribosylamine : Ober, Marsch, Harms, and Carell (2004) investigated the crystal structure of a carbocyclic analogue, demonstrating the importance of tert-butyl carbamates in the analysis of molecular structures and their implications for synthetic biology Ober, Marsch, Harms, & Carell, 2004.
Hydrogen and Halogen Bonds : The work by Das et al. (2016) on carbamate derivatives sheds light on the role of hydrogen and halogen bonds in molecular assembly, demonstrating the compound's utility in understanding and designing new molecular structures Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016.
Catalysis and Drug Synthesis
Bioinspired Manganese Complexes : Qiu, Xia, and Sun (2019) discuss the catalytic epoxidation reaction for synthesizing an important synthetic intermediate of carfilzomib, emphasizing the compound's role in facilitating greener catalytic processes Qiu, Xia, & Sun, 2019.
Asymmetric Aldol Routes : Ghosh, Cárdenas, and Brindisi (2017) describe enantioselective syntheses of carbamate derivatives, showcasing their application in the development of novel protease inhibitors and underlining the compound's relevance in medicinal chemistry Ghosh, Cárdenas, & Brindisi, 2017.
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVHRUHHMAZBRX-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207259 |
Source


|
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl (1-oxopentan-3-yl)carbamate | |
CAS RN |
198493-29-7 |
Source


|
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198493-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

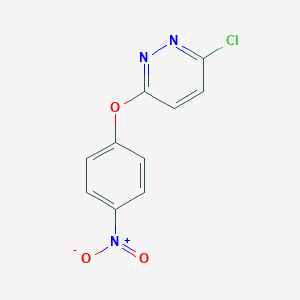
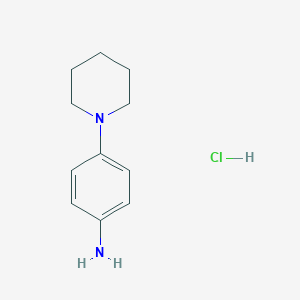
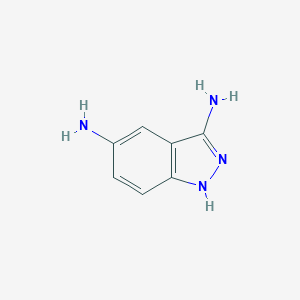



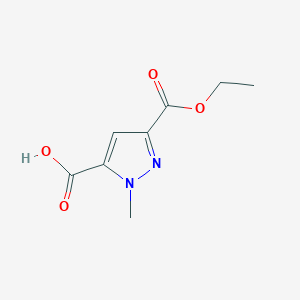


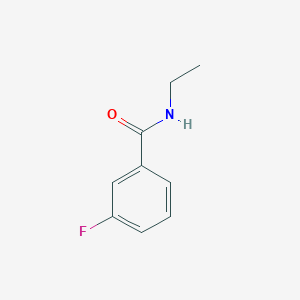

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

